Thioether vs. Thioester Bond Stability: S-Acetonyl-CoA Is Non-Hydrolyzable Under Standard Assay Conditions
S-Acetonyl-CoA contains a thioether (C–S–C) linkage in place of the thioester (C(O)–S–C) bond found in acetyl-CoA. This substitution renders the compound resistant to both spontaneous hydrolysis and enzyme-catalyzed cleavage by thioesterases and acetyl-CoA hydrolases that rapidly degrade acetyl-CoA and other thioester-containing analogs [1]. In contrast, acetyl-CoA undergoes measurable non-enzymatic hydrolysis at neutral pH (t1/2 ~hours) and is rapidly consumed by ubiquitous cellular thioesterases, complicating steady-state kinetic measurements and long-duration incubations [1]. The thioether bond of S-acetonyl-CoA shows no detectable hydrolysis under identical conditions [1].
| Evidence Dimension | Chemical bond stability (hydrolysis susceptibility) |
|---|---|
| Target Compound Data | No detectable hydrolysis; thioether bond (C–S–C) |
| Comparator Or Baseline | Acetyl-CoA: thioester bond (C(O)–S–C); spontaneous hydrolysis t1/2 ~hours at neutral pH |
| Quantified Difference | Qualitative: non-hydrolyzable vs. labile thioester; no measurable degradation of S-acetonyl-CoA |
| Conditions | Aqueous buffer at neutral pH, standard enzyme assay conditions (Rubenstein & Dryer 1980) |
Why This Matters
For procurement, this means S-acetonyl-CoA can be used in long-duration kinetic assays without concentration drift due to hydrolysis, unlike acetyl-CoA which requires fresh preparation and continuous monitoring of concentration.
- [1] Rubenstein P, Dryer R. S-acetonyl-CoA. A nonreactive analog of acetyl-CoA. J Biol Chem. 1980 Aug 25;255(16):7858-62. PMID: 6995455. View Source
